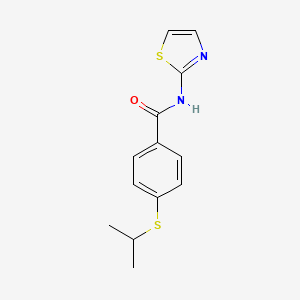

4-(isopropylthio)-N-(thiazol-2-yl)benzamide

描述

4-(Isopropylthio)-N-(thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked to the benzamide core via an amide bond. The 4-position of the benzamide is substituted with an isopropylthio group (–S–iPr), which confers distinct electronic and steric properties compared to other substituents (e.g., sulfonamides, piperazinyl, or halogen groups) commonly observed in analogous compounds . This compound belongs to a broader class of N-(thiazol-2-yl)benzamide analogs, which are explored for diverse biological activities, including enzyme inhibition, cytokine modulation, and antimicrobial effects .

属性

IUPAC Name |

4-propan-2-ylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-9(2)18-11-5-3-10(4-6-11)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVRBCOVRIZZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction where an isopropylthiol reacts with a suitable leaving group on the benzene ring.

Formation of the Benzamide: The final step involves the formation of the amide bond between the thiazolyl group and the benzene ring. This can be achieved through the reaction of the thiazolylamine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

科学研究应用

4-(isopropylthio)-N-(thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-(isopropylthio)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Key Observations :

Yield Trends :

- Electron-withdrawing substituents (e.g., –SO2Me) may reduce yields due to steric hindrance or reduced reactivity .

- Thioether-containing analogs (e.g., the target compound) are expected to achieve moderate-to-high yields (70–85%), comparable to other benzamide derivatives .

Physicochemical Properties

Spectral Data :

- 1H-NMR : The isopropylthio group’s –CH(CH3)2 protons resonate at δ ~1.2–1.4 ppm (doublet), while aromatic protons near the thioether show upfield shifts compared to sulfonyl analogs .

- IR : Absence of νS–H (~2500 cm⁻¹) confirms the thioether structure, unlike tautomeric thiols in triazole derivatives .

生物活性

4-(isopropylthio)-N-(thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a benzamide moiety with an isopropylthio substituent. This unique structural combination is believed to confer specific biological activities that are being actively researched.

The primary biological target for this compound is the HIV-1 Reverse Transcriptase (RT) . The compound inhibits this enzyme, disrupting the viral replication cycle. This inhibition is crucial for developing antiretroviral therapies aimed at managing HIV infections.

Biochemical Pathways

Inhibition of HIV-1 RT leads to a cascade of effects that prevent the virus from replicating effectively within host cells. The compound's mechanism likely involves binding to the active site of the enzyme, thereby blocking its activity and reducing viral load in infected individuals.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include:

Anticancer Activity

The thiazole-benzamide derivatives have also been explored for their anticancer properties. The presence of the thiazole ring may enhance the ability of these compounds to interact with cancer cell targets, leading to apoptosis or inhibited cell proliferation .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity and potential applications of this compound:

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Antiviral Efficacy : Further studies could refine its structure to enhance selectivity and potency against HIV.

- Broader Antimicrobial Applications : Additional research could expand its use in treating resistant bacterial infections.

- Investigating Other Therapeutic Areas : The compound's unique structure may allow for applications in treating other diseases beyond HIV and cancer.

常见问题

Basic Research Question

- ¹H NMR : Expect aromatic protons (δ 7.2–8.1 ppm for benzamide and thiazole), isopropylthio group (δ 1.3–1.5 ppm for CH₃, δ 3.2–3.5 ppm for SCH), and NH (δ 10–11 ppm) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S), and 3100 cm⁻¹ (NH stretch) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 318.4 for C₁₃H₁₄N₂OS₂) with fragmentation patterns confirming substituents .

What strategies resolve contradictions in biological activity data for thiazole-benzamide derivatives?

Advanced Research Question

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .

- Structural analogs : Compare substituent effects (e.g., isopropylthio vs. methylthio groups) using SAR studies .

- Computational validation : Molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR or tubulin, cross-referenced with experimental data .

How to design SAR studies for this compound analogs targeting kinase inhibition?

Advanced Research Question

- Core modifications : Vary substituents on the benzamide (e.g., sulfonyl, nitro) and thiazole (e.g., 4-phenyl, 5-fluoro) to assess potency .

- Bioisosteric replacement : Replace isopropylthio with morpholine or piperazine groups to enhance solubility .

- Enzymatic assays : Test inhibition against a kinase panel (e.g., JAK2, Aurora B) using ADP-Glo™ assays, correlating IC₅₀ with logP and steric parameters .

What methods optimize reaction yields for large-scale synthesis of this compound?

Basic Research Question

- Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (if applicable) to reduce side products .

- Solvent optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Process controls : In-line FTIR monitoring to track reaction progression and automate quenching .

How to assess the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h, analyze degradation via HPLC .

- Plasma stability : Mix with rat plasma, measure half-life using LC-MS/MS to predict metabolic liability .

- Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

What computational tools predict the pharmacokinetic profile of this compound?

Advanced Research Question

- ADMET prediction : SwissADME or ADMETLab to estimate logP (≈3.2), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .

- MD simulations : GROMACS to model blood-brain barrier penetration or plasma protein binding .

How to address low aqueous solubility in formulation development?

Basic Research Question

- Salt formation : React with HCl or sodium tosylate to improve solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS) .

- Co-solvent systems : Test PEG 400/water or cyclodextrin inclusion complexes .

What in vitro assays evaluate its anti-cancer potential?

Basic Research Question

- Cytotoxicity : MTT assay on HeLa, MCF-7, and A549 cells (48h exposure) .

- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Migration inhibition : Wound-healing assay in MDA-MB-231 cells .

How to reconcile conflicting data on its mechanism of action?

Advanced Research Question

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify downstream pathways .

- Target deconvolution : Use CRISPR-Cas9 knockout libraries to validate putative targets .

- Kinobead profiling : Competitive binding assays with immobilized kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。